Serricornin

Description

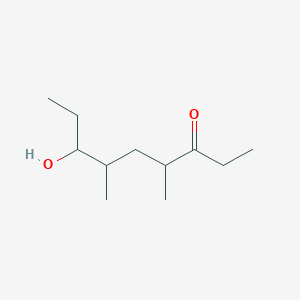

Serricornin (4S,6S,7S-4,6-dimethyl-7-hydroxy-3-nonanone) is the female-produced sex pheromone of the cigarette beetle, Lasioderma serricorne (F.), a major pest in stored food, tobacco, and herbarium collections . Its stereochemistry—three chiral centers yielding eight possible stereoisomers—is critical for bioactivity, with only the (4S,6S,7S) configuration eliciting male attraction . This compound exists in equilibrium between an acyclic hydroxyl ketone and a cyclic hemiacetal form, though the bioactive conformation remains unresolved . Synthetically, it is derived via stereoselective routes, such as palladium-catalyzed hydrogenolysis of alkenyloxiranes or from levoglucosenone, a carbohydrate-derived synthon . Commercially, it is used in traps for monitoring and mass trapping, though efficacy depends on isomeric purity .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-hydroxy-4,6-dimethylnonan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-5-10(12)8(3)7-9(4)11(13)6-2/h8-10,12H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEKDTNYNLCQHPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)CC(C)C(=O)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60868148 | |

| Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72522-40-8 | |

| Record name | Serricornin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072522408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-4,6-dimethyl-3-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60868148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Transformations:

-

Hydroboration-Oxidation : (E)-4,6-dimethyl-6-nonen-3-one underwent hydroboration with disiamylborane to yield the anti-Markovnikov alcohol, which was oxidized to the ketone.

-

Ketalization : The ketone was protected as an ethylene ketal, inducing partial geometric isomerization (89:11 E/Z ratio for the (E)-isomer; 92:8 for the (Z)-isomer).

-

Separation via HPLC : The ketal-derived diastereomers were resolved using high-performance liquid chromatography (HPLC), yielding isomers A, B, and M.

| Isomer Source | E/Z Ratio After Ketalization |

|---|---|

| (E)-1 | 89:11 |

| (Z)-1 | 92:8 |

This method provided access to multiple stereoisomers, facilitating structure-activity relationship studies.

Thiopyran Route to Polypropionates

An efficient seven-step synthesis from racemic 1,4-dioxa-8-thiaspiro[4.5]decane-6-carboxaldehyde (6 ) leveraged thiopyran intermediates to construct this compound’s tetrapropionate skeleton.

Critical Steps:

-

Enantioselective Aldol Reaction : Tetrahydrothiopyran-4-one reacted with aldehyde 6 in the presence of 5-[(2S)-pyrrolidine-2-yl]-1H-tetrazole, yielding the aldol adduct with >20:1 diastereomeric ratio (dr).

-

Reduction and Deoxygenation : Li(s-Bu)3BH reduced the ketone to the alcohol, followed by Barton-McCombie deoxygenation to remove the hydroxyl group.

-

Desulfurization : Raney nickel cleaved the thiopyran ring, unveiling the linear carbon chain.

This route achieved this compound in 27% overall yield, demonstrating the utility of organocatalysis in stereocontrol.

Enantioselective Sulfoxide Lactonization Method

Marino’s lactonization of chiral sulfoxides enabled a formal synthesis of (-)-serricornin with high enantioselectivity. Starting from (R)-(+)-(E)-propenyl p-tolylsulfoxide (2 ), dichloroketene (generated from trichloroacetyl chloride) induced cyclization to form the δ-valerolactone 8 with >98% ee.

Synthetic Sequence:

-

Sulfoxide Preparation : (R)-configured sulfoxide 2 was synthesized via Sharpless epoxidation.

-

Lactonization : Treatment with dichloroketene yielded the δ-lactone 8 , establishing the 4S,5S configuration.

-

Conversion to this compound : Lactone 8 was transformed into this compound using Sate’s protocol, involving chain elongation and ketone formation.

This method highlighted the power of sulfoxide chemistry in accessing enantiopure intermediates.

Chemical Reactions Analysis

Types of Reactions: Serricornin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones and aldehydes.

Reduction: Reduction reactions can convert this compound into alcohols.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under specific conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted compounds .

Scientific Research Applications

Chemical Structure and Synthesis

Serricornin is identified chemically as . Its synthesis has been achieved through various methods, including starting from precursors like . The detailed stereochemical analysis using molecular mechanics has provided insights into its conformations, which are crucial for understanding its biological activity .

Monitoring and Trapping

This compound plays a pivotal role in integrated pest management (IPM) strategies. It is utilized as a lure in traps designed to capture L. serricorne, which poses a significant threat to food storage and tobacco industries. Recent studies have demonstrated that combining this compound with other attractants like α-ionone and β-ionone enhances capture rates of both male and female beetles .

Table 1: Effectiveness of this compound in Trapping Studies

| Study Reference | Attractant Used | Capture Rate Improvement | Observations |

|---|---|---|---|

| Guarino et al. (2024) | This compound + α-ionone + β-ionone | Significant increase in captures | Laboratory conditions showed higher efficacy than field tests |

| Ohkawa (2007) | This compound alone | Baseline capture rates | Effective but less than combinations with kairomones |

Development of New Insecticides

Research into this compound's structure has implications for developing novel insecticides that mimic its action. The understanding of its bioactive enantiomers can lead to the creation of targeted pest control agents that minimize environmental impact while effectively managing pest populations .

Ecological Insights

This compound's role extends beyond mere attraction; it is integral to the reproductive strategies of L. serricorne. Studies indicate that only one enantiomer is bioactive, while its diastereomer may inhibit pheromone action, underscoring the complexity of chemical communication among insects . This specificity is crucial for designing effective traps and understanding pest behavior.

Case Study 1: Laboratory vs. Field Efficacy

A comparative study conducted by Guarino et al. (2024) assessed the effectiveness of this compound in controlled laboratory settings versus real-world applications. While laboratory tests showed a marked increase in captures with this compound combined with other attractants, field tests did not yield statistically significant differences compared to simpler attractant combinations. This highlights the need for further optimization of trapping methods under varying environmental conditions .

Case Study 2: Synthesis and Application in Agrochemicals

The synthesis pathways explored for this compound have implications for agrochemical development. By understanding its chemical properties and how they influence insect behavior, researchers can design more effective pest control strategies that leverage natural compounds to reduce reliance on synthetic pesticides .

Mechanism of Action

Serricornin exerts its effects by acting as a chemical signal that attracts male cigarette beetles. The compound binds to specific olfactory receptors in the male beetles, triggering a behavioral response that leads them to the source of the pheromone . The molecular pathways involved in this process include the activation of olfactory sensory neurons and subsequent signal transduction to the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Pheromones

Anhydroserricornin

Anhydrothis compound (2S,3S-2,6-diethyl-3,5-dimethyl-3,4-dihydro-2H-pyran) is a structurally related pheromone component. Unlike this compound, it lacks the hydroxyl group and exhibits reduced bioactivity. Laboratory assays show it attracts male L. serricorne but at significantly lower rates compared to this compound . This underscores the importance of this compound’s hydroxyl group in receptor binding.

Stegobinone and Stegobiene

Stegobinone, the pheromone of Stegobium paniceum (drugstore beetle), shares a macrocyclic lactone structure but targets a different species. Its isomer, stegobiene, lacks the lactone oxygen and shows greater stability but reduced attractiveness. paniceum, highlighting species specificity in pheromone recognition .

Comparison with Functional Analogs: Synergistic Terpenoids

α-Ionone and β-Ionone

These terpenoids, found in Capsicum annuum, enhance this compound’s efficacy as co-attractants. Laboratory bioassays show traps combining this compound with α-ionone/β-ionone capture 2–3× more beetles than pheromone-only traps.

Kairomones vs. Pheromones

While this compound is a pheromone (intraspecific signal), kairomones like β-ionone are interspecific attractants. Their combined use leverages multiple sensory pathways, though optimization of ratios (e.g., 1:10 pheromone:terpenoid) is critical for field success .

Application in Pest Management

This compound-based traps are widely deployed in food and tobacco industries. However, limitations include:

Biological Activity

Serricornin, a compound identified as the female sex pheromone of the cigarette beetle (Lasioderma serricorne), has garnered significant attention due to its biological activity and implications in pest management. This article explores the biological activity of this compound, highlighting its synthesis, behavioral effects on L. serricorne, and potential applications in integrated pest management (IPM).

Chemical Structure and Synthesis

This compound is chemically classified as (4S,6S,7S)-7-hydroxy-4,6-dimethyl-3-nonanone . Its synthesis has been achieved through various methods, including lipase-catalyzed enantiomer separation, which allows for the production of the pheromone in a more efficient manner. The synthesis process involves starting from (2S,4S)-2,4-dimethyl-1,5-pentanediol, demonstrating a significant advancement in producing this compound for research and practical applications .

Pheromonal Role

This compound plays a pivotal role in the reproductive behavior of L. serricorne. It is primarily used for attracting males during mating seasons. Studies have shown that male cigarette beetles exhibit strong positive chemotaxis towards this compound at various concentrations, indicating its effectiveness as a sex pheromone .

Attraction to Volatile Organic Compounds (VOCs)

In addition to its role as a pheromone, this compound's activity is enhanced by other volatile organic compounds (VOCs) emitted from food sources. Research indicates that L. serricorne responds positively to VOCs from various plant materials, with specific compounds like paeonal being particularly attractive at concentrations of 100 µg and 500 µg . This interaction between this compound and plant-derived VOCs suggests potential strategies for developing effective lures in pest management.

Case Studies and Research Findings

Several studies have investigated the implications of this compound in pest management strategies:

- Pheromone Traps : The use of this compound in pheromone traps has been explored as a method for monitoring L. serricorne populations. These traps can be enhanced with food attractants derived from VOCs to improve efficacy .

- Integrated Pest Management (IPM) : this compound's role in IPM has been emphasized due to its low environmental impact compared to traditional insecticides. The integration of pheromonal lures with biological control methods represents a sustainable approach to managing cigarette beetle infestations .

- Behavioral Studies : Research using olfactometer bioassays has demonstrated that L. serricorne shows distinct preferences for certain VOCs when combined with this compound, highlighting the complexity of its attraction mechanisms .

Data Summary

The following table summarizes key research findings related to this compound's biological activity:

Q & A

Basic Research Questions

Q. How should researchers design experiments to evaluate Serricornin’s efficacy as a pheromone attractant in controlled environments?

- Methodological Answer : Laboratory bioassays should employ controlled dual-choice arenas (e.g., Plexiglas cages) to isolate variables such as attractant concentration, environmental conditions, and beetle sex-specific responses. Use traps baited with this compound and standardized controls (e.g., solvent-only traps) to establish baseline activity. Sample sizes should align with statistical power requirements (e.g., ≥100 individuals per trial to ensure representativeness) . Experimental protocols must document pheromone release rates, temperature, and humidity to ensure reproducibility .

Q. What factors influence this compound’s release rates in semi-field versus laboratory settings?

- Methodological Answer : Researchers should compare volatilization kinetics using gas chromatography-mass spectrometry (GC-MS) under varying temperatures and airflow conditions. Field experiments require monitoring microclimatic variables (e.g., UV exposure, humidity) that degrade pheromones. Standardize trap placement (height, orientation) to minimize environmental variability. Data should be analyzed using mixed-effects models to account for spatial and temporal heterogeneity .

Q. How can researchers validate the specificity of this compound for Lasioderma serricorne in mixed-species environments?

- Methodological Answer : Conduct cross-species attraction trials with cohabiting pests (e.g., Stegobium paniceum) using pheromone-baited traps. Pair behavioral assays with electrophysiological recordings (EAG) to confirm olfactory receptor responses. Statistical analysis should include species-specific capture rates and false-positive thresholds .

Advanced Research Questions

Q. How can researchers address discrepancies between laboratory bioassay results and field trap efficacy for this compound-based attractants?

- Methodological Answer : Discrepancies often arise from uncontrolled field variables (e.g., competing odors, wind patterns). Mitigate this by:

- Conducting pilot studies to identify confounding factors (e.g., using environmental sensors).

- Employing factorial experimental designs to test interactions between this compound and kairomones (e.g., α-ionone/β-ionone blends) under both conditions.

- Applying Bayesian statistics to quantify uncertainty in field data versus controlled lab results .

Q. What statistical frameworks are optimal for analyzing synergistic effects between this compound and kairomones?

- Methodological Answer : Use dose-response curves and isobolographic analysis to quantify synergism. For example, in studies combining this compound with α-ionone/β-ionone, apply the Colby equation to compare observed versus expected additive effects. Non-linear regression models (e.g., logistic growth curves) can capture threshold effects in beetle attraction .

Q. How can researchers optimize this compound blends for sex-specific responses in L. serricorne populations?

- Methodological Answer : Sex-specific responses require split-cohort trials. For males, focus on pheromone purity and concentration gradients. For females, integrate kairomones (e.g., plant-derived volatiles) and test blends using fractional factorial designs. Behavioral data should be analyzed via generalized linear models (GLMs) with interaction terms for sex and attractant type .

Q. What methodologies ensure reproducibility in this compound studies given variability in beetle population genetics?

- Methodological Answer : Source beetles from geographically diverse colonies to assess genetic variability in pheromone sensitivity. Use microsatellite markers or whole-genome sequencing to correlate genetic diversity with behavioral responses. Replicate experiments across multiple lab cohorts and report confidence intervals for capture rates .

Q. How should researchers evaluate long-term ecological impacts of this compound-based trapping on non-target species?

- Methodological Answer : Conduct longitudinal field studies with pitfall traps and camera monitoring to assess non-target captures (e.g., pollinators, beneficial predators). Use ecological network analysis to model food-web disruptions. Ethical review boards must approve protocols to align with conservation guidelines .

Q. What experimental frameworks integrate this compound with other pest management strategies (e.g., biological control agents)?

- Methodological Answer : Test compatibility with entomopathogenic fungi (e.g., Beauveria bassiana) by co-deploying pheromone traps and fungal dispensers. Measure beetle mortality rates and fungal spore viability under shared field conditions. Data should be analyzed via survival analysis (Kaplan-Meier curves) to compare integrated versus single-method efficacy .

Methodological Best Practices

- Data Contradiction Analysis : When lab/field data conflict, apply sensitivity analysis to identify critical variables (e.g., pheromone degradation rates) and refine hypotheses using the PICO framework (Population, Intervention, Comparison, Outcome) .

- Literature Review : Prioritize studies with transparent experimental protocols (e.g., Beilstein Journal guidelines for compound characterization) and avoid non-peer-reviewed sources .

- Ethical Compliance : Ensure research questions meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant), particularly in ecological impact assessments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.